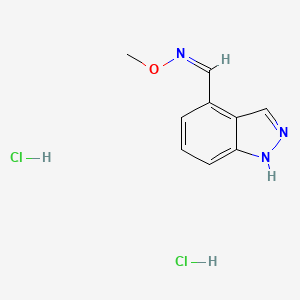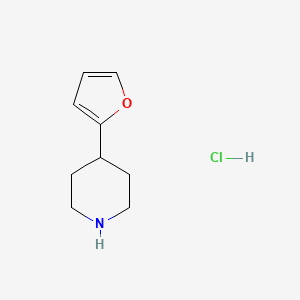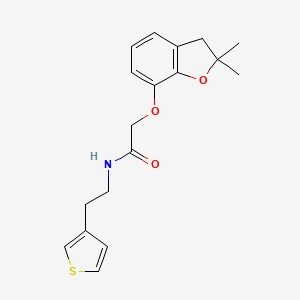
3-Amino-2,3-dicyclopropylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,3-dicyclopropylpropan-1-ol, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. ACPD belongs to the class of amino acids and is commonly used as a research tool to study the mechanism of action of glutamate receptors.
Applications De Recherche Scientifique
Synthesis and Antimalarial Activity
A study by D’hooghe et al. (2011) reported the preparation of various 2-amino-3-arylpropan-1-ols, including compounds structurally related to 3-Amino-2,3-dicyclopropylpropan-1-ol, and evaluated their antimalarial activity. The compounds exhibited moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This research highlights the potential of such compounds in antimalarial drug development (D’hooghe et al., 2011).
Role in Polyamine Biosynthesis Inhibition
Research by Khomutov et al. (1985) demonstrated that 1-Aminooxy-3-aminopropane, structurally similar to 3-Amino-2,3-dicyclopropylpropan-1-ol, acts as a potent inhibitor of enzymes involved in polyamine biosynthesis. This includes inhibiting ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase. Such inhibition could have significant implications in the study of cellular growth and proliferation, particularly in cancer research (Khomutov et al., 1985).
Microwave-Assisted Synthesis and Malaria Parasite Activities
A study by Robin et al. (2007) described the microwave-assisted synthesis of a series of 1-aminopropan-2-ols, which showed significant activity against malaria parasites. This method provides a rapid and efficient way to generate libraries of beta-amino alcohols that could include 3-Amino-2,3-dicyclopropylpropan-1-ol or its derivatives, and it highlights their potential in developing antimalarial therapies (Robin et al., 2007).
Application in Organic Synthesis
Lifchits and Charette (2008) discussed the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, a methodology that could be applied to compounds like 3-Amino-2,3-dicyclopropylpropan-1-ol. This method is significant for the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds (Lifchits & Charette, 2008).
Propriétés
IUPAC Name |
3-amino-2,3-dicyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(7-3-4-7)8(5-11)6-1-2-6/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITUQCSFEYRGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)C(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)

![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2680540.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)






![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)

![N-(3-chloro-4-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680558.png)
